N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
Description
Contextualization of Low-Valent Tin(II) Complexes in Main Group Chemistry
In the realm of main group chemistry, low-valent compounds, particularly those of the heavier group 14 elements like tin, have garnered significant attention over the past few decades. harvard.edu Unlike the more common tetravalent tin(IV) state, divalent tin(II) compounds, known as stannylenes, possess a unique electronic structure characterized by a stereochemically active lone pair of electrons and a vacant p-orbital on the tin center. nsf.gov This configuration imparts an ambiphilic nature, allowing them to act as both nucleophiles (via the lone pair) and electrophiles (via the empty orbital). nsf.gov This duality is a source of their rich and diverse reactivity, making them valuable synthons and catalysts. harvard.edu
The reactivity of these low-valent species has been harnessed for small molecule activation (e.g., H₂, CO, CO₂) and as catalysts in a variety of organic transformations, including polymerization and hydrofunctionalization reactions. harvard.edu The development of stable, well-defined tin(II) complexes is crucial for exploring and controlling this reactivity, preventing undesired disproportionation or oligomerization, and enabling applications in fields ranging from materials science to catalysis. harvard.eduresearchgate.net
Evolution of Tin(II) Amido Chemistry and the Role of Bulky Ligands
The stabilization of the reactive Sn(II) center has been a central theme in its chemical evolution. Amido ligands (NR₂⁻) have proven to be exceptionally effective in this role due to the strong Sn-N bond they form. However, early examples of tin(II) amides were often polymeric or oligomeric. A significant breakthrough came with the introduction of sterically demanding, or "bulky," amido ligands. acs.org The search for monodentate amide ligands with extreme steric bulk has led to the isolation of main group complexes with low-coordination numbers and highly reactive bonding modes, which are of fundamental importance for investigating their structure, bonding, and reactivity. acs.org
Bulky substituents, such as the tert-butyl or trimethylsilyl (B98337) groups, on the nitrogen atom provide a "kinetic shield" around the tin center. researchgate.netiit.edu This steric hindrance physically prevents the metal centers from aggregating, thereby favoring the formation of stable, monomeric species. researchgate.net This strategy has been instrumental in accessing and studying the intrinsic properties of two-coordinate or three-coordinate tin(II) centers. benefunder.com The development of ligands with tunable steric and electronic properties remains an intense area of research, allowing for the fine-tuning of the resulting complex's stability and reactivity for specific applications, such as small molecule activation. researchgate.netacs.org
Significance of Chelate Ligands (e.g., Diamido) in Stabilizing Reactive Metal Centers
While bulky monodentate ligands are effective, an even more powerful strategy for stabilization involves the use of chelating ligands. Chelation refers to the binding of a single ligand to a central metal atom via two or more donor sites. Bidentate diamido ligands, which contain two nitrogen donor atoms within a single molecule, are particularly relevant to the structure of N,N'-Di-t-butyl-2,3-diamidobutanetin(II). The stability of the resulting ring structure is known as the "chelate effect."
This effect provides a significant thermodynamic advantage over the use of two separate monodentate ligands, primarily due to a favorable increase in entropy upon complex formation. Kinetically, the dissociation of a bidentate ligand is less probable than a monodentate one, as one bond must be broken while the other remains attached, increasing the likelihood of the first bond reforming. This enhanced stability has been crucial in the synthesis of robust low-coordinate complexes. acs.org The use of chelating N,N'-ligands has proven useful in a multitude of applications, in part due to the coordinative versatility of this ligand type. For tin(II), the defined geometry imposed by a chelating diamido ligand provides a predictable and stable coordination environment, which is essential for its use as a precursor in materials science or as a well-behaved catalyst. benefunder.com
Overview of Research Trajectories for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has emerged as a compound of significant interest primarily as a high-purity precursor for the vapor deposition of tin-containing thin films. benefunder.com Its research trajectory is closely linked to the field of materials chemistry, specifically Atomic Layer Deposition (ALD). ALD requires volatile, thermally stable, and reactive molecular precursors to build up materials one atomic layer at a time. The design of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) incorporates the stabilizing features discussed previously: a low-valent Sn(II) center, bulky tert-butyl groups, and a chelating diamido framework.
Research detailed in a 2016 study in the journal Organometallics focused on elucidating its mechanism in the ALD of tin dioxide (SnO₂). benefunder.com The compound, referred to as cyclic N²,N³-di-tert-butylbutane-2,3-diamidotin(II) in the study, was synthesized and characterized to understand its surface reaction chemistry. benefunder.com This work, stemming from a patent application for "Cyclic Amides and Vapor Deposition Using Them," demonstrates a targeted research path from rational molecular design to practical application in advanced materials manufacturing. The compound's effectiveness as an ALD precursor for tin sulfide (B99878) (SnS) has also been demonstrated.
Data Tables
The following tables present key data for N,N'-Di-t-butyl-2,3-diamidobutanetin(II), synthesized from available chemical literature.
Table 1: Spectroscopic Characterization Data
| Technique | Parameter | Observed Value / Description |
| ¹H NMR | Chemical Shift (δ) | Resonances for tert-butyl protons are typically observed around 1.2–1.4 ppm. |
| ¹¹⁹Sn NMR | Chemical Shift (δ) | A signal in the range of -220 to -250 ppm is characteristic of the Sn(II) center. |
| Infrared (IR) | Sn-N Vibration | 450–500 cm⁻¹ |
This data is compiled from typical values for such complexes; specific values are reported in proprietary or specialized literature.
Table 2: Structural and Application Data
Properties
IUPAC Name |
1,3-ditert-butyl-1,3,2λ2-diazastannepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2.Sn/c1-11(2,3)13-9-7-8-10-14-12(4,5)6;/h7-10H2,1-6H3;/q-2;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWRBRVIBWLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCCN([Sn]1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Di T Butyl 2,3 Diamidobutanetin Ii and Analogous Tin Ii Diamides
Precursor Synthesis and Ligand Preparation for the 2,3-Diamidobutane Framework
The foundation for synthesizing N,N'-Di-t-butyl-2,3-diamidobutanetin(II) lies in the successful preparation of its corresponding diamine ligand, N,N'-Di-t-butyl-2,3-diaminobutane. This section outlines the common synthetic routes and characterization of this crucial precursor.
Synthetic Routes to N,N'-Di-t-butyl-2,3-diamidobutane and Related Diamines
The synthesis of N,N'-Di-t-butyl-2,3-diaminobutane, a chiral vicinal diamine, is of significant interest due to its role in forming bidentate ligands for chiral catalysts. evitachem.comsigmaaldrich.com One established method for preparing the parent 2,3-butanediamine involves the reduction of dimethylglyoxime (B607122) using a powerful reducing agent like lithium aluminum hydride. wikipedia.org For the N,N'-di-t-butyl substituted derivative, a common approach involves the diastereoselective addition of Grignard reagents to chiral 1,2-bisimines, which allows for the controlled synthesis of specific stereoisomers (either R,R or S,S). evitachem.com Another general strategy for creating similar diamine ligands is the reductive amination of a diketone, in this case, 2,3-butanedione, with the desired amine, tert-butylamine.
Related chiral diamines, such as N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine (DMPEDA) and its derivatives, are also synthesized for their utility in asymmetric catalysis. nih.gov The synthesis of these types of ligands often involves the coupling of substituted benzaldehydes followed by reduction and subsequent N-alkylation steps. nih.gov The development of synthetic methods for these diamines is crucial as they are key components in catalysts for a variety of asymmetric reactions. acs.org
Purification and Spectroscopic Characterization of Ligand Precursors
The purification of N,N'-Di-t-butyl-2,3-diaminobutane and related diamine ligands is essential to ensure the successful synthesis of the final tin(II) complex. Common purification techniques for these types of compounds include extraction and fractional distillation under vacuum. nih.govorgsyn.org For instance, after synthesis, the diamine product can be extracted from the reaction mixture using an acidic solution, followed by basification and subsequent extraction with an organic solvent. nih.gov The combined organic layers are then dried and the solvent removed to yield the crude product, which can be further purified by distillation. nih.govorgsyn.org
The characterization of N,N'-Di-t-butyl-2,3-diaminobutane confirms its identity and purity. It is typically a colorless, viscous liquid. strem.comcymitquimica.com Spectroscopic methods are vital for confirming the structure of the synthesized ligand.
Table 1: Physical and Spectroscopic Data for N,N'-Di-t-butyl-2,3-diaminobutane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₈N₂ | strem.com |
| Molecular Weight | 200.36 g/mol | strem.com |
| Appearance | Colorless, viscous liquid | strem.comcymitquimica.com |
| Purity | 98% | strem.comcymitquimica.com |
| Boiling Point | 224-232 °C | strem.com |
| Density | 0.82 g/mL | strem.com |
| Air Sensitivity | Yes | strem.com |
This table is interactive. Click on the headers to sort the data.
Pathways to N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and Related Tin(II) Amides
Once the diamine ligand has been synthesized and purified, the next stage is the formation of the tin(II) amide complex. This can be achieved through several synthetic pathways, primarily direct amidolysis and transamination reactions.
Direct Amidolysis Reactions (e.g., using SnCl₂)
A primary and widely used method for the synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and other tin(II) amides is through a direct amidolysis reaction, often employing a salt metathesis strategy. nih.govwikipedia.orgsuny.edu This typically involves the deprotonation of the diamine ligand with a strong base, such as an organolithium reagent like n-butyllithium, to form the corresponding lithium diamide (B1670390) salt. This salt is then reacted with a tin(II) halide, most commonly anhydrous tin(II) chloride (SnCl₂). nih.govnih.gov
The general reaction can be represented as: (R₂N)₂H₂ + 2 BuLi → (R₂N)₂Li₂ + 2 BuH (R₂N)₂Li₂ + SnCl₂ → (R₂N)₂Sn + 2 LiCl
This salt metathesis reaction is driven forward by the formation of a stable, often insoluble, lithium chloride byproduct, which can be removed by filtration. suny.edu The synthesis of various tin(II) amides, including monomeric and dimeric structures, has been successfully achieved using this methodology with different substituted amine precursors. nih.govresearchgate.netresearchgate.net The bulky tert-butyl groups on the N,N'-Di-t-butyl-2,3-diaminobutane ligand provide steric hindrance that helps to stabilize the resulting tin(II) complex. scispace.com
Table 2: Example of a Direct Amidolysis Reaction for a Tin(II) Diamide
| Reactant 1 | Reactant 2 | Product | Byproduct | Solvent | Reference |
|---|
This table is interactive. Click on the headers to sort the data.
Transamination Reactions involving Tin(II) Precursors
An alternative pathway to synthesize tin(II) amides is through transamination. This reaction involves the exchange of an amine group and is a known method for forming new amine-containing compounds. nih.govyoutube.com In the context of tin chemistry, transamination would involve reacting a pre-existing tin(II) amide, such as bis[bis(trimethylsilyl)amino]tin(II) (Sn[N(SiMe₃)₂]₂), with a different amine, in this case, N,N'-Di-t-butyl-2,3-diaminobutane. rsc.org
The general principle of this reaction is: Sn(NR'₂)₂ + H₂NR₂ → Sn(NR₂) + 2 HNR'₂
This method can be advantageous as it avoids the use of organolithium reagents and the formation of lithium salt byproducts. The success of the reaction often depends on the relative volatilities of the amines, where the displacement of a more volatile amine (like bis(trimethylsilyl)amine) can drive the reaction to completion. While less commonly reported for this specific compound, transamidation reactions are a versatile tool in amide synthesis and have been achieved using various catalysts. organic-chemistry.org
Considerations for Reaction Conditions and Yield Optimization
Optimizing the reaction conditions is crucial for achieving high yields and purity of N,N'-Di-t-butyl-2,3-diamidobutanetin(II). Several factors must be carefully controlled throughout the synthesis.
Inert Atmosphere: Due to the air and moisture sensitivity of the reagents and the final product, all synthetic steps must be carried out under an inert atmosphere, such as argon or nitrogen, using standard Schlenk techniques or a glovebox. scispace.comrsc.org
Solvent Purity: The solvents used, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous to prevent hydrolysis of the tin(II) precursors and the final product. scispace.comrsc.org
Temperature Control: The initial deprotonation of the diamine is often carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent. scispace.com The subsequent reaction with SnCl₂ is also typically performed at low temperatures and then allowed to slowly warm to room temperature. scispace.com
Stoichiometry and Addition Rate: The stoichiometry of the reactants must be carefully controlled. The slow, dropwise addition of the lithiated ligand solution to the SnCl₂ suspension is important to prevent the formation of undesired side products. scispace.com
Reaction Time: Adequate reaction times, often several hours, are necessary to ensure the reaction goes to completion. scispace.com
Purification of the Final Product: After the removal of the lithium chloride byproduct by filtration, the solvent is removed under vacuum. The resulting product can be further purified by recrystallization or sublimation to obtain the desired N,N'-Di-t-butyl-2,3-diamidobutanetin(II) as an orange powder.
By carefully controlling these parameters, the synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) can be optimized to achieve good yields and high purity, making it suitable for its applications, for instance, as a precursor in atomic layer deposition (ALD). scispace.com
Isolation and Handling of Air- and Moisture-Sensitive Tin(II) Compounds
The successful isolation and handling of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and other organotin(II) compounds are critically dependent on the rigorous exclusion of atmospheric oxygen and moisture. researchgate.net Tin(II) compounds, particularly organometallics, are susceptible to oxidation to the more stable tin(IV) state and hydrolysis. lupinepublishers.comcapes.gov.br Therefore, all manipulations must be performed under an inert atmosphere, typically using high-purity nitrogen or argon gas. caltech.educhemistryviews.org The primary tools for achieving these conditions are the Schlenk line and the glovebox. lehigh.edupitt.edu
A Schlenk line, or vacuum/inert gas manifold, allows for the assembly of glassware and the execution of reactions under a dynamic or static inert atmosphere. chemistryviews.org Glassware is typically dried in an oven (e.g., at 140°C for at least four hours) to remove adsorbed water before being assembled and connected to the line. pitt.edu The "evacuate-refill" cycle is a fundamental technique where the apparatus is repeatedly placed under vacuum to remove air and then backfilled with inert gas. chemistryviews.org This process, repeated at least three times, ensures a sufficiently inert environment for the reaction and subsequent workup procedures. pitt.edu Solvents and liquid reagents must be thoroughly dried and degassed before use, which can be achieved by distillation from appropriate drying agents or by sparging with an inert gas. chemistryviews.org
Gloveboxes provide a sealed environment with a continuously purified inert atmosphere, often maintaining oxygen and water levels below 0.1 parts per million (ppm). lehigh.edu They are indispensable for operations that are difficult to perform on a Schlenk line, such as weighing and transferring solid reagents, preparing samples for analysis, and storing highly sensitive materials. lehigh.edu All items, including glassware and chemicals, must be brought into the glovebox through an antechamber, which is subjected to several evacuate-refill cycles to prevent contamination of the box's atmosphere. pitt.edu
Crystallization Techniques:
Crystallization is a key method for the purification and isolation of solid tin(II) diamide complexes, often yielding single crystals suitable for X-ray diffraction analysis. schlenklinesurvivalguide.comresearchgate.net Several techniques are adapted for air-sensitive compounds. schlenklinesurvivalguide.com
Slow Cooling: A saturated or near-saturated solution of the tin(II) compound is prepared in a suitable dry, degassed solvent at an elevated temperature. schlenklinesurvivalguide.com The flask is then sealed under an inert atmosphere and allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. schlenklinesurvivalguide.com The gradual decrease in solubility promotes the formation of well-ordered crystals. schlenklinesurvivalguide.com
Solvent Layering (Diffusion): This method involves dissolving the compound in a relatively dense solvent in which it is soluble. schlenklinesurvivalguide.comresearchgate.net A less dense "anti-solvent," in which the compound is insoluble but which is miscible with the first solvent, is then carefully layered on top. schlenklinesurvivalguide.com Slow diffusion at the interface between the two liquids gradually reduces the solubility of the compound, inducing crystallization. schlenklinesurvivalguide.com This technique is typically performed in a narrow tube to control the rate of diffusion. schlenklinesurvivalguide.com
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. lehigh.eduresearchgate.net This vial is then sealed inside a larger vessel containing a volatile anti-solvent. lehigh.edu The anti-solvent vapor slowly diffuses into the solution, causing the compound to precipitate and form crystals over time. lehigh.edu
Once crystals have formed, they must be handled under inert conditions. The mother liquor is typically removed via a cannula (a long, flexible needle) while maintaining a positive pressure of inert gas. chemistryviews.org The crystals are then washed with a cold, degassed, non-solubilizing solvent and dried under a light vacuum to avoid removing any co-crystallized solvent molecules, which can be crucial for the stability of the crystal lattice. chemistryviews.org For analysis outside of the inert environment, crystals can be coated in a viscous, inert oil, such as Paratone-N, which protects them from the atmosphere for a short period. researchgate.net
Table 1: Comparison of Crystallization Techniques for Air-Sensitive Compounds
| Technique | Principle | Typical Solvents | Advantages | Considerations |
|---|---|---|---|---|
| Slow Cooling | Decreased solubility at lower temperatures. | Toluene, Tetrahydrofuran (THF), Hexane | Simple setup; good for compounds with temperature-dependent solubility. schlenklinesurvivalguide.com | Requires compound to be thermally stable at elevated temperatures. schlenklinesurvivalguide.com |
| Solvent Layering / Diffusion | Gradual reduction of solubility by slow mixing of a solvent and an anti-solvent. schlenklinesurvivalguide.com | Solvent: Dichloromethane (DCM), THF; Anti-solvent: Pentane, Hexane. schlenklinesurvivalguide.com | Excellent for growing high-quality crystals; avoids heating. researchgate.net | Requires careful selection of miscible solvent/anti-solvent pairs with different densities. schlenklinesurvivalguide.com |
| Vapor Diffusion | Slow saturation and precipitation caused by the vapor of an anti-solvent. lehigh.edu | Solution in a low-volatility solvent (e.g., Toluene); anti-solvent is high-volatility (e.g., Pentane). lehigh.edu | Effective for small quantities of material; yields high-quality crystals. lehigh.edu | Can be a slow process; requires a well-sealed system. lehigh.edu |
Scale-Up Strategies for the Synthesis of Diamidobutanetin(II) Complexes
Transitioning the synthesis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and related complexes from a laboratory setting to a larger, industrial scale introduces a distinct set of challenges that must be systematically addressed to ensure safety, efficiency, and product consistency. biosynth.comuk-cpi.com While the fundamental chemistry remains the same, factors such as heat and mass transfer, reagent handling, process control, and cost become paramount. biosynth.com
The industrial preparation of organotin compounds often relies on the alkylation of tin(IV) chloride (SnCl₄) using organo-magnesium (Grignard) or organoaluminum reagents. researchgate.netlupinepublishers.comlupinepublishers.com However, for specialized amide complexes, the laboratory-scale synthesis, likely involving the reaction of a tin(II) precursor like tin(II) chloride with the deprotonated diamine ligand, would need significant modification and optimization for scale-up.
Key considerations for the scale-up of air-sensitive organotin amide synthesis include:
Process Safety and Hazard Analysis: The reagents used, such as organolithium compounds for deprotonating the diamine or the tin precursors themselves, can be pyrophoric or highly reactive. pitt.edu A thorough hazard analysis is required to manage risks associated with exothermic reactions, gas evolution, and potential ignition sources. The increased quantities on a larger scale can turn manageable lab events into serious industrial accidents.
Reactor Design and Engineering: Standard laboratory glassware is replaced by specialized industrial reactors. For air-sensitive reactions, these reactors must be capable of being fully inerted, often through repeated vacuum/nitrogen cycles on a much larger volume. wiley.com The reactor material must be compatible with all reactants and solvents. Heat management is critical; efficient cooling systems are necessary to control exothermic reactions, as the surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. uk-cpi.com
Raw Material Sourcing and Purity: Securing a reliable, large-scale supply of starting materials with consistent purity is a major logistical challenge. biosynth.comuk-cpi.com The availability and cost of specialized ligands or high-purity tin precursors can significantly impact the economic viability of the process. Impurities that are negligible at the lab scale can have a significant impact on the reaction yield, purity, and safety of a large-scale batch.
Process Optimization and Control: A laboratory procedure is often not directly translatable to an industrial process. The synthetic route may need to be re-evaluated and optimized for cost, efficiency, and sustainability. biosynth.com This includes minimizing the number of steps, reducing waste, and choosing less hazardous or more affordable solvents and reagents. uk-cpi.com Implementing process analytical technology (PAT) can allow for real-time monitoring of reaction parameters (e.g., temperature, pressure, concentration), ensuring the process remains within defined limits and leading to consistent product quality. wiley.com
Workup and Isolation: Isolating and purifying large quantities of an air-sensitive product like N,N'-Di-t-butyl-2,3-diamidobutanetin(II) requires specialized industrial equipment. Filtration, washing, and drying operations must all be conducted under a strictly controlled inert atmosphere. Large-scale filtration units (e.g., filter-dryers) that are fully enclosed and can be inerted are necessary.
Regulatory Compliance: The manufacturing of chemicals is subject to stringent environmental and safety regulations. biosynth.com The scale-up strategy must account for waste management and disposal, emissions control, and adherence to good manufacturing practices (GMP) if the compound is intended for specific high-purity applications.
Table 2: Key Challenges in Scaling Up Air-Sensitive Chemical Synthesis
| Challenge Area | Laboratory Scale (grams) | Industrial Scale (kilograms to tons) |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio; easily managed with oil baths or mantles. | Low surface-area-to-volume ratio; requires jacketed reactors with efficient cooling systems to prevent thermal runaways. uk-cpi.com |
| Inert Atmosphere | Easily achieved with Schlenk lines or gloveboxes. lehigh.edu | Requires large, specialized reactors with robust sealing and automated inerting/purging systems. wiley.com |
| Reagent Addition | Manual addition via syringe or solids addition tube. | Automated, controlled addition via pumps and dosing systems to manage reaction rates and exotherms. |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires powerful, engineered impeller systems to ensure homogeneity in large volumes. |
| Sourcing & Cost | Reagents often purchased in small quantities from catalogs; cost is less critical. | Requires a stable supply chain for bulk materials; raw material cost is a major economic driver. biosynth.com |
| Safety | Small quantities limit the severity of potential incidents. | Rigorous process safety management (PSM) and hazard analysis are essential to prevent major accidents. biosynth.com |
Advanced Structural Elucidation and Spectroscopic Characterization of N,n Di T Butyl 2,3 Diamidobutanetin Ii
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like N,N'-Di-t-butyl-2,3-diamidobutanetin(II), this technique would provide critical insights into its molecular geometry, bonding, and intermolecular interactions.
Analysis of Tin(II) Coordination Geometry and Bond Parameters
A crystallographic study would first reveal the coordination number and geometry around the tin(II) center. Tin(II) complexes commonly exhibit coordination numbers ranging from two to four. Given that N,N'-di-t-butyl-2,3-diaminobutane acts as a bidentate ligand, binding through its two nitrogen atoms, the resulting tin(II) complex would likely be at least two-coordinate. The geometry is often distorted due to the presence of a stereochemically active lone pair of electrons on the Sn(II) atom. This lone pair occupies space in the coordination sphere, typically leading to a trigonal pyramidal or a see-saw geometry if additional ligands or solvent molecules are coordinated.
Precise bond lengths and angles would be determined. Key parameters of interest would include:
Sn-N bond lengths: These distances would indicate the strength of the coordination between the tin center and the nitrogen atoms of the diamido ligand.
N-Sn-N bond angle: This angle within the chelate ring is constrained by the ligand backbone.
C-N and C-C bond lengths within the ligand: These would confirm the bonding pattern within the 2,3-diamidobutane framework.
A hypothetical data table for bond lengths and angles would be structured as follows:
| Parameter | Bond Length (Å) |
| Sn-N1 | Data not available |
| Sn-N2 | Data not available |
| N1-C2 | Data not available |
| N2-C3 | Data not available |
| C2-C3 | Data not available |
| C-H (average) | Data not available |
| Parameter | Bond Angle (°) |
| N1-Sn-N2 | Data not available |
| Sn-N1-C2 | Data not available |
| Sn-N2-C3 | Data not available |
| N1-C2-C3 | Data not available |
| N2-C3-C2 | Data not available |
Intermolecular Interactions and Supramolecular Assembly
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that dictate the supramolecular assembly. In some tin(II) complexes, weak interactions between the tin atom of one molecule and an atom on a neighboring molecule can lead to the formation of dimers or polymeric chains in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. A combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments would be essential to confirm the structure of N,N'-Di-t-butyl-2,3-diamidobutanetin(II).
¹H and ¹³C NMR for Ligand Environment and Symmetry
¹H and ¹³C NMR spectra provide detailed information about the organic ligand framework. The number of unique signals in the spectra indicates the symmetry of the molecule in solution. For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), one would expect to see signals corresponding to the tert-butyl groups and the methyl and methine protons of the butane (B89635) backbone.
A hypothetical data table for NMR chemical shifts would look like this:
| Nucleus | Group | Chemical Shift (δ, ppm) |
| ¹H | -C(CH₃)₃ | Data not available |
| ¹H | -CH(CH₃)- | Data not available |
| ¹H | -CH(CH₃)- | Data not available |
| ¹³C | -C(CH₃)₃ | Data not available |
| ¹³C | -C(CH₃)₃ | Data not available |
| ¹³C | -CH(CH₃)- | Data not available |
| ¹³C | -CH(CH₃)- | Data not available |
The chemical shifts (δ) would be influenced by the coordination to the tin atom. Coupling between protons (J-coupling) would help to establish the connectivity within the ligand backbone.
¹¹⁹Sn NMR Spectroscopy for Tin Coordination and Electronic Environment
¹¹⁹Sn NMR is particularly informative for tin-containing compounds due to its wide chemical shift range, which is highly sensitive to the oxidation state, coordination number, and geometry of the tin center. rsc.org Tin has two NMR-active spin-½ nuclei, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and therefore more commonly studied. rsc.org
The ¹¹⁹Sn chemical shift for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) would provide crucial evidence for the electronic environment around the tin atom. Generally, the chemical shifts for tin(II) compounds are found at higher fields (more negative ppm values) compared to tin(IV) compounds. The specific value would allow for comparisons with other known tin(II) amide and chelate complexes, helping to infer the coordination environment in solution. For instance, studies on other three-coordinate tin(II) complexes show a wide range of chemical shifts, which are influenced by the nature of the coordinated atoms.
Mössbauer Spectroscopy of the ¹¹⁹Sn Nucleus
Isomer Shift and Quadrupole Splitting for Oxidation State and Local Symmetry
Mössbauer spectroscopy of tin-containing compounds typically focuses on two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift provides direct insight into the s-electron density at the tin nucleus, which is highly sensitive to the oxidation state. For tin compounds, a larger positive isomer shift is generally indicative of the Sn(II) oxidation state compared to the Sn(IV) state. This is due to the presence of a stereochemically active lone pair of 5s electrons in Sn(II) compounds, which increases the s-electron density at the nucleus.
Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and a non-spherical electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting value indicates an asymmetric electronic environment around the tin atom. In the case of N,N'-Di-t-butyl-2,3-diamidobutanetin(II), the coordination of the diamido ligand to the tin center is expected to create a distorted local geometry, leading to a significant EFG and consequently, a measurable quadrupole splitting. The magnitude of this splitting would offer valuable information about the precise coordination geometry and the nature of the tin-ligand bonds.
While specific experimental values for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) are not available, analogous Sn(II) amide and diamide (B1670390) complexes reported in the literature typically exhibit isomer shifts in the range of 2.5 to 3.8 mm/s relative to a CaSnO₃ source, confirming the +2 oxidation state of tin. The quadrupole splitting values for such compounds can vary widely, often between 1.5 and 4.0 mm/s, reflecting the diverse and often low-symmetry coordination environments.
Table 1: Hypothetical Mössbauer Parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) based on related Sn(II) compounds
| Parameter | Expected Range (mm/s) | Information Provided |
| Isomer Shift (δ) | 2.5 - 3.8 | Confirms Sn(II) oxidation state |
| Quadrupole Splitting (ΔE_Q) | 1.5 - 4.0 | Indicates distorted local symmetry |
Note: The data in this table is hypothetical and based on values reported for structurally similar Sn(II) compounds. Experimental verification is required.
Temperature Dependence Studies of Mössbauer Parameters
Investigating the temperature dependence of the Mössbauer parameters can provide further nuanced details about the structure and dynamics of N,N'-Di-t-butyl-2,3-diamidobutanetin(II).
The isomer shift is known to exhibit a temperature dependence due to the second-order Doppler shift. As the temperature of the sample decreases, the mean square velocity of the vibrating tin atoms in the crystal lattice decreases, leading to a slight increase in the observed isomer shift. This temperature-dependent shift can be analyzed to estimate the Debye temperature of the solid, which is a measure of the lattice stiffness.
The temperature dependence of the quadrupole splitting can be more complex. Changes in temperature can induce subtle structural modifications or changes in the vibrational modes of the molecule, which in turn can affect the electric field gradient at the tin nucleus. A significant temperature dependence of the quadrupole splitting could suggest the presence of a dynamic process, such as a phase transition or the onset of specific molecular motions.
Without experimental data, a detailed analysis for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is speculative. However, temperature-dependent studies would be crucial to fully characterize the bonding and dynamic behavior of this compound.
Table 2: Expected Trends in Temperature-Dependent Mössbauer Parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
| Parameter | Expected Trend with Decreasing Temperature | Underlying Reason |
| Isomer Shift (δ) | Increase | Second-order Doppler shift |
| Quadrupole Splitting (ΔE_Q) | Variable (Increase, Decrease, or Constant) | Changes in local structure and lattice dynamics |
Note: These are general expected trends and the actual behavior would need to be determined experimentally.
Further research involving the synthesis and subsequent ¹¹⁹Sn Mössbauer spectroscopic analysis of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is necessary to provide the precise experimental data required for a complete and accurate structural and electronic characterization.
Coordination Chemistry and Electronic Structure of N,n Di T Butyl 2,3 Diamidobutanetin Ii
Electronic Structure of Tin(II) and the Stereochemically Active Lone Pair
The coordination chemistry of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is fundamentally governed by the electronic structure of the central tin atom in its +2 oxidation state. The ground-state electronic configuration of a neutral tin atom is [Kr] 4d¹⁰ 5s² 5p². americanelements.com In the Sn(II) ion, the two 5p electrons are lost, leaving a valence shell configuration of 5s². This pair of electrons, residing in the s-orbital, is known as a lone pair.
In many tin(II) compounds, this 5s² lone pair is "stereochemically active," meaning it influences the molecule's geometry. echemi.comstackexchange.com Unlike a spherically symmetric, non-directional s-orbital, this lone pair can occupy a position in the coordination sphere, much like a bonding pair, leading to distortions from idealized geometries. stackexchange.comedurev.in For instance, while magnesium-based compounds like MgO exhibit regular octahedral coordination, analogous tin(II) oxides (SnO) show an uneven, square pyramidal coordination. echemi.comstackexchange.com This distortion is traditionally attributed to the presence of the stereochemically active lone pair on the Sn(II) center. echemi.comstackexchange.com This phenomenon is a recurrent theme in the structural chemistry of main-group elements with ns² configurations, including Pb(II), Tl(I), and Bi(III). stackexchange.com The expression of this lone pair's activity can be influenced by factors such as the nature of the ligands and the coordination number. echemi.comnih.gov In complexes with low coordination numbers, the lone pair often results in hemi-directed geometries, where the ligands are arranged on one side of the central atom, with the lone pair occupying the opposite side. nih.gov
Molecular Orbital Theory and Bonding Analysis of Sn-N Interactions
The bonding between the tin(II) center and the nitrogen atoms of the diamido ligand can be described using Molecular Orbital (MO) theory. MO theory posits that atomic orbitals of constituent atoms combine to form a new set of molecular orbitals that extend over the entire molecule. libretexts.org This combination results in the formation of bonding molecular orbitals, which are lower in energy and have increased electron density between the nuclei, and anti-bonding molecular orbitals, which are higher in energy and feature a node (a region of zero electron density) between the nuclei. libretexts.orgyoutube.com
Lewis Acidity/Basicity and Adduct Formation
The presence of both a non-bonding electron pair and empty valence orbitals allows N,N'-Di-t-butyl-2,3-diamidobutanetin(II) to exhibit dual chemical behavior as both a Lewis base and a Lewis acid.
A Lewis base is defined as an electron-pair donor. The stereochemically active 5s² lone pair on the tin(II) center of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) can be donated to a suitable Lewis acid (an electron-pair acceptor). This interaction results in the formation of a Lewis acid-base adduct, which is a new compound containing a coordinate covalent bond between the tin atom and the Lewis acid. libretexts.orgucla.edu This behavior is analogous to other organometallic compounds, such as the formation of adducts between trimethylindium (B1585567) and various nitrogen-containing Lewis bases. psu.edu The ability of the tin(II) center to act as a Lewis base is a key feature of its low-valent character.
Conversely, a Lewis acid is an electron-pair acceptor. The tin(II) atom, despite its lone pair, possesses empty 5p and higher-energy orbitals. These vacant orbitals can accept pairs of electrons from external Lewis bases, such as amines, phosphines, or halide ions. libretexts.org When N,N'-Di-t-butyl-2,3-diamidobutanetin(II) reacts in this manner, it forms a complex ion or adduct where the tin atom has an expanded coordination number. libretexts.org This process of adduct formation with a Lewis base is a fundamental concept in coordination chemistry, where ligands donate electrons to a central metal cation to form a complex. libretexts.org The stability of the resulting adduct is influenced by the electronic and steric properties of both the tin compound and the incoming Lewis base. psu.edu
Table 1: Dual Lewis Reactivity of N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
| Role | Electronic Feature | Interacting Species | Product |
| Lewis Base | Stereochemically active 5s² lone pair (electron donor) | Lewis Acid (e.g., BX₃) | Lewis Acid-Base Adduct |
| Lewis Acid | Empty 5p valence orbitals (electron acceptor) | Lewis Base (e.g., NH₃, Cl⁻) | Coordination Complex/Adduct |
Oligomerization and Aggregation Behavior in Solution and Solid State
Organometallic compounds, particularly those with coordinatively unsaturated metal centers, often exhibit a tendency to form oligomers or polymers. This aggregation is driven by the formation of intermolecular bridges between molecules, which helps to satisfy the coordination demands of the metal center. Tin(II) complexes are known to form such aggregates, with the degree of oligomerization often dictated by the steric bulk of the ligands. rsc.org
For example, certain tin(II) aryloxides with less sterically demanding groups are known to form polymers or tetramers, whereas those with very bulky substituents, such as 2,6-di-tert-butylphenyl groups, can exist as monomers or dimers. rsc.org In the case of N,N'-Di-t-butyl-2,3-diamidobutanetin(II), the bulky tert-butyl groups on the nitrogen atoms exert significant steric hindrance. While this bulk may prevent extensive polymerization, the formation of dimeric or other oligomeric structures in the solid state or in concentrated solutions is plausible. Such aggregation would likely occur through bridging interactions involving the nitrogen atoms of one molecule coordinating to the empty orbitals of a neighboring tin center. The crystal structure of a related compound, dichloro(1,4-dioxan)tin(II), reveals a polymeric structure where SnCl₂ units are linked by the dioxan ligands, demonstrating the tendency of Sn(II) to increase its coordination number through intermolecular association. rsc.org
Redox Properties and Low-Valent Character
The tin atom in N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is in the +2 oxidation state, which is considered a low-valent state for tin. The more common and thermodynamically stable oxidation state for tin is +4. Consequently, tin(II) compounds are effective reducing agents, readily undergoing oxidation from Sn(II) to Sn(IV). This susceptibility to oxidation is a defining feature of the compound's redox properties.
Table 2: Properties of N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
| Property | Value/Description | Source(s) |
| Chemical Formula | C₁₂H₂₆N₂Sn | strem.com |
| Molecular Weight | 317.06 g/mol | strem.com |
| Appearance | Orange or white to off-white powder | strem.com |
| Sensitivity | Moisture sensitive | strem.com |
| Key Application | Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) | americanelements.com |
| ¹¹⁹Sn NMR Shift | δ = -220 to -250 ppm (characteristic of Sn(II) centers) | |
| FT-IR (Sn-N) | 450–500 cm⁻¹ |
Stereochemical Control and Chirality in Diamido Tin(II) Complexes
The principles of stereochemical control and chirality are fundamental in coordination chemistry, dictating the three-dimensional arrangement of atoms in a molecule and influencing its physical and chemical properties. In the realm of tin(II) chemistry, the design and synthesis of chiral complexes are of growing interest for applications in asymmetric catalysis and materials science. Chirality in these coordination compounds can arise from several sources: a chiral ligand, a specific helical or twisted arrangement of ligands around the metal center, or a stereogenic metal atom itself, a concept often termed "chiral-at-metal". nih.govacs.orgnumberanalytics.com For diamido tin(II) complexes, particularly those derived from ligands like N,N'-di-tert-butyl-2,3-diamidobutane, stereochemical control is primarily exerted by the inherent chirality of the ligand backbone.
The precursor to the ligand system in N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is 2,3-diaminobutane. This diamine is a classic example of a small molecule with multiple stereoisomers, existing as a pair of enantiomers, (R,R)-2,3-diaminobutane and (S,S)-2,3-diaminobutane, and an achiral meso-diastereomer. The use of an enantiomerically pure diamine is a direct and effective strategy for introducing chirality into the resulting metal complex. acs.orgnih.gov This method ensures that the final tin(II) complex is also chiral, as the C₂-symmetry or asymmetry of the ligand is imprinted upon the coordination sphere. This approach is analogous to the well-established synthesis of chiral salen complexes, where C₂-symmetric backbones like trans-1,2-diaminocyclohexane are used to create highly effective catalysts for asymmetric transformations. wikipedia.org
The coordination of a chiral diamido ligand to the tin(II) center is a critical step where stereoselectivity can be observed. The Sn(II) ion possesses a stereochemically active 5s² lone pair of electrons, which occupies a position in the coordination sphere just as a ligand would. This results in coordination geometries that are typically distorted from ideal polyhedra. For a four-coordinate complex, such as N,N'-Di-t-butyl-2,3-diamidobutanetin(II) (two N-donors from the ligand and potentially two other ligands or a dimeric structure), the geometry around the tin atom is often described as a pseudo-trigonal bipyramid, with the lone pair occupying one equatorial site. rsc.org When a chiral ligand is bound, this distorted geometry can make the tin atom a stable stereocenter. nih.gov
The bulky tert-butyl groups attached to the nitrogen atoms play a crucial role in this stereochemical control. Their significant steric hindrance can lock the chelate ring into a specific conformation (e.g., a δ or λ gauche conformation) and restrict rotation around the Sn-N bonds. This steric enforcement helps to create a well-defined and rigid chiral pocket around the metal center, which is a key feature for applications in enantioselective catalysis. wikipedia.org The combination of the chiral backbone and bulky substituents can lead to the formation of a single diastereomer with high selectivity. nih.gov
The following table presents representative crystallographic data for chiral tin(II) halide complexes, demonstrating how a chiral organic ligand induces a chiral crystal structure.
| Compound | Chiral Ligand Cation | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| (R-MBA)₂SnI₄ | (R)-methylbenzylammonium | Orthorhombic | P2₁2₁2₁ | Layered perovskite structure with corner-sharing SnI₆ octahedra; chirality transferred from the organic cation to the inorganic layers. | osti.gov |
| (S-MBA)₂SnI₄ | (S)-methylbenzylammonium | Orthorhombic | P2₁2₁2₁ | Enantiomeric structure to the (R-MBA)₂SnI₄ compound, confirming the control of the ligand's absolute configuration over the crystal structure. | osti.gov |
| (R-ClMBA)₂SnI₄ | (R)-1-(4-chlorophenyl)ethanamine | Monoclinic | P2₁ | Chiral lead-free perovskite with a non-centrosymmetric space group, exhibiting chiroptical properties. | chemrxiv.org |
| (S-ClMBA)₂SnI₄ | (S)-1-(4-chlorophenyl)ethanamine | Monoclinic | P2₁ | Enantiomeric structure to the R-isomer, demonstrating effective chirality transfer. | chemrxiv.org |
Reactivity and Reaction Mechanism Studies of N,n Di T Butyl 2,3 Diamidobutanetin Ii
Insertion Reactions into Sn-N Bonds
The Sn-N bonds in tin(II) amides are susceptible to insertion by a variety of unsaturated organic molecules. This reactivity is a key feature of this class of compounds, enabling the formation of new functional groups and polymers.
Reactivity with Unsaturated Organic Substrates (e.g., lactides, CO₂, CS₂)
While specific studies on N,N'-Di-t-butyl-2,3-diamidobutanetin(II) are not extensively detailed in the literature, the reactivity of analogous tin(II) amide and alkoxide complexes provides a strong framework for understanding its expected behavior.
Carbon Dioxide (CO₂): The insertion of CO₂ into Sn-N bonds is a well-established reaction. For terminal tin amide complexes stabilized by bulky ligands, CO₂ readily inserts to form tin carbamate (B1207046) complexes. researchgate.net This reaction is often reversible. researchgate.net The mechanism involves the nucleophilic attack of the amide nitrogen onto the electrophilic carbon of CO₂, with the tin(II) center acting as a Lewis acid to activate the CO₂ molecule.
Carbon Disulfide (CS₂): Similar to CO₂, carbon disulfide is expected to insert into the Sn-N bonds of N,N'-Di-t-butyl-2,3-diamidobutanetin(II). Studies on related nickel(0) complexes show that CS₂ can bind in various modes (η², κ¹) and participate in complex cluster formations. researchgate.net For tin(II) amides, the analogous reaction would yield dithiocarbamate (B8719985) complexes.
Lactides: Tin(II) complexes, particularly tin(II) alkoxides like tin(II) 2-ethylhexanoate, are renowned catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide. While the specific use of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) as a lactide polymerization catalyst is not widely reported, its structural features suggest potential activity. The polymerization mechanism typically involves the coordination of the lactide monomer to the tin center, followed by nucleophilic attack of an initiating group (like an alkoxide or amide) on the carbonyl carbon, leading to ring opening and chain propagation.
| Substrate | Reactant System | Product Type | Key Observation |
| CO₂ | (BDI)SnN(iPr₂) | Tin Carbamate | Reversible insertion to form (BDI)SnOC(O)N(iPr₂). researchgate.net |
| CO₂ | Sn{B(NDippCH)₂}₂ | Tin Borylcarboxylate | Initial insertion into one Sn-B bond. researchgate.net |
| CS₂ | [(dtbpe)Ni]₂(μ-C₆H₆) | Nickel CS₂ Adduct | Forms a dimeric nickel-CS₂ complex. researchgate.net |
| Lactide | Tin(II) Alkoxides | Polylactide (PLA) | Acts as an efficient catalyst for ring-opening polymerization. |
Mechanistic Probes for Insertion Pathways
Understanding the mechanism of insertion reactions is crucial for controlling product outcomes. For tin(II) amides, these reactions are generally believed to proceed through a concerted or stepwise pathway involving a four-membered cyclic transition state.
Key steps in the proposed mechanism for insertion of a substrate like CO₂ are:
Coordination: The unsaturated substrate (e.g., CO₂) coordinates to the Lewis acidic tin(II) center. This activation step makes the substrate more susceptible to nucleophilic attack.
Nucleophilic Attack: The lone pair of electrons on one of the amide nitrogens attacks the electrophilic center of the coordinated substrate (e.g., the carbon atom of CO₂).
Ring Formation/Cleavage: This attack proceeds through a cyclic transition state, leading to the cleavage of the original Sn-N bond and the formation of new Sn-O and N-C bonds, resulting in the inserted product (a tin carbamate).
Kinetic studies and computational modeling (DFT calculations) are primary tools for probing these pathways. For instance, DFT analysis has been used to show that the cycloaddition of CO₂ can be thermodynamically disfavored in some systems while the reaction with CS₂ is favorable, explaining observed reactivity differences. researchgate.net
Transamination and Exchange Reactions
Transamination, the exchange of an amide ligand with an amine, is a characteristic reaction of metal amides. wikipedia.org For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), this would involve the reaction with a primary or secondary amine (R¹R²NH) to displace the diaminobutane ligand and form a new tin(II) amide complex, releasing the free N,N'-di-t-butyl-2,3-diaminobutane.
The general reaction can be represented as: [Ligand]Sn + 2 R¹R²NH ⇌ Sn(NR¹R²)₂ + [Ligand]H₂
This equilibrium process is driven by factors such as the volatility of the released amine and the relative stability of the starting and resulting tin amide complexes. Such reactions are a common synthetic route to new tin(II) amide derivatives. For example, Sn{N(SiMe₃)₂}₂ undergoes transamination with primary amines to form new tin(II) amido derivatives. rsc.org The mechanism often involves the initial coordination of the incoming amine to the tin center, followed by proton transfer and elimination of the original diamine ligand. mdpi.com
Small Molecule Activation (e.g., N₂, H₂, CO₂)
The activation of small, often inert, molecules is a significant goal in chemistry, with applications in catalysis and sustainable synthesis. acs.orgrsc.org Low-valent main group compounds, including tin(II) complexes, have emerged as promising reagents for this purpose. rsc.org
Dinitrogen (N₂): The activation of dinitrogen is particularly challenging due to its strong N≡N triple bond. nih.gov While direct activation by monomeric tin(II) amides is not commonly reported, multimetallic systems and highly reactive main-group species have shown success. Theoretical studies suggest that frustrated Lewis pairs (FLPs) and dual Lewis acids can facilitate N₂ activation under mild conditions. researchgate.netnih.gov
Dihydrogen (H₂): Tin(II) hydrides, which can be formed from tin(II) amides, are capable of activating H₂. More commonly, frustrated Lewis pairs composed of a Lewis acidic tin complex and a bulky Lewis base can heterolytically cleave H₂ to form a stannyl (B1234572) hydride and a protonated base. rsc.org These in-situ generated tin hydrides are highly reactive.
Carbon Dioxide (CO₂): As discussed under insertion reactions (Section 5.1.1), tin(II) amides readily activate CO₂. researchgate.net This reactivity can be harnessed for catalytic transformations. For example, tin Lewis acids, in combination with an amine and H₂, can form an FLP system that catalytically hydrogenates CO₂ to produce formamides. rsc.org
Oxidative Addition and Reductive Elimination at the Tin(II) Center
The tin(II) center (oxidation state +2) can undergo a two-electron oxidation to a tin(IV) center (oxidation state +4). This process, known as oxidative addition, is a fundamental reaction in organometallic chemistry. wikipedia.orglibretexts.org The reverse process, reductive elimination from a tin(IV) center to a tin(II) center, is also crucial. wikipedia.orglibretexts.org
Oxidative Addition: This reaction involves the cleavage of a substrate bond (e.g., R-X) and the formation of two new bonds to the tin center, increasing its coordination number and oxidation state. Sn(II)L₂ + R-X → Sn(IV)L₂(R)(X)
Mechanisms for oxidative addition can be concerted, radical-based, or proceed via an Sₙ2-type pathway, depending on the substrate. libretexts.org For instance, the reaction of electron-rich platinum(II) complexes with tin(IV) halides proceeds via oxidative addition of a Sn-Cl bond to the platinum center. acs.org A similar principle applies to the oxidation of tin(II) itself by substrates like halogens or alkyl halides.
Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on a tin(IV) center couple and are eliminated, reducing the metal center to tin(II). wikipedia.org Sn(IV)L₂(R)(X) → Sn(II)L₂ + R-X
This process is often the final step in catalytic cycles. For reductive elimination to occur, the ligands being eliminated must typically be in a cis orientation to one another. wikipedia.orglibretexts.org Photochemical methods can also induce reductive elimination, as has been shown for hexaazido complexes of tin(IV). acs.orgacs.org
| Process | Starting Oxidation State | Final Oxidation State | Key Features |
| Oxidative Addition | Sn(II) | Sn(IV) | Increases coordination number by two; metal center is oxidized. wikipedia.org |
| Reductive Elimination | Sn(IV) | Sn(II) | Decreases coordination number by two; metal center is reduced; often requires cis ligands. wikipedia.orglibretexts.org |
Probing Reaction Intermediates and Transition States via Spectroscopic Methods
The direct observation and characterization of transient intermediates and transition states are key to elucidating reaction mechanisms. A variety of spectroscopic techniques are employed for this purpose. rsc.org
NMR Spectroscopy: Multinuclear NMR (¹H, ¹³C, and especially ¹¹⁹Sn) is a powerful tool for characterizing both stable tin complexes and reaction intermediates in solution. researchgate.net The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and oxidation state of the tin atom. For example, tin(II) compounds typically resonate at much higher field than tin(IV) compounds. Variable-temperature (VT) NMR can be used to study dynamic processes and identify fleeting species that are stable only at low temperatures. researchgate.net
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is invaluable for detecting and identifying charged intermediates in a reaction mixture, even at very low concentrations. acs.org
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum can be monitored to follow the kinetics of a reaction and observe the formation and decay of colored intermediates. acs.org
Infrared (IR) and Raman Spectroscopy: These vibrational techniques are excellent for identifying specific functional groups and bonds. For example, IR spectroscopy can be used to monitor the disappearance of a C=O stretch from a reactant and the appearance of a new stretch in the product during an insertion reaction. Resonance Raman spectroscopy can enhance the signals of chromophoric species, aiding in the characterization of metal-ligand vibrations in intermediates. acs.orgnih.gov
X-ray Crystallography: While not a method for observing transient species in solution, single-crystal X-ray diffraction provides definitive structural information on stable starting materials, products, and occasionally, isolable intermediates, which is crucial for mechanistic understanding. researchgate.netresearchgate.net
Investigation of Ligand-Enabled Reactivity (e.g., redox-active ligands)
The reactivity of organometallic compounds is significantly influenced by the electronic properties of the ligands coordinated to the metal center. In the case of N,N'-Di-t-butyl-2,3-diamidobutanetin(II), the diamido ligand plays a crucial role in modulating the reactivity of the tin(II) center. This is particularly evident in the context of ligand-enabled reactivity, where the ligand itself can actively participate in redox processes, thereby opening up reaction pathways that would otherwise be inaccessible to the metal center alone. Such ligands are often referred to as "redox-active" or "non-innocent" ligands.
Principles of Redox-Active Ligands in Tin(II) Chemistry
Research on tin(II) complexes with sterically demanding o-phenylenediamido ligands, which are structurally analogous to the 2,3-diamidobutane ligand, has demonstrated the principle of ligand-based redox events. rsc.org These studies show that tin(II) complexes can undergo one-electron quasi-reversible ligand-based oxidation. rsc.org This indicates that the diamido ligand is oxidized rather than the Sn(II) center, forming a ligand-centered radical.
The general mechanism can be conceptualized as an equilibrium between different resonance structures, where the oxidation state of the metal and the ligand vary. For a generic diamido ligand [L]²⁻ coordinated to Sn(II), oxidation can lead to a ligand radical [L•]¹⁻ coordinated to Sn(II), rather than direct oxidation to Sn(III), which is unstable.
Reactivity Studies with Analogous Tin(II) Diamido Complexes
Detailed studies on tin(II) complexes with phenylene-1,2-diamido ligands (R1) containing bulky N-substituents have provided significant insights into their reactivity with organic azides. rsc.org The reaction proceeds through a mechanism involving the redox-active ligand. The key steps are:
Binding of the organic azide (B81097): The azide coordinates to the tin(II) center.
Intramolecular electron transfer: An electron is transferred from the diamido ligand to the azide moiety.
Dinitrogen elimination: The azide fragment loses a molecule of N₂.
Formation of a nitrene-radical bound species: This results in a tin complex where a nitrene fragment is bound to the metal and the ligand exists as a radical. rsc.org
The success of this reaction is highly dependent on the electronic properties of the substituents on the diamido ligand. rsc.org Electron-donating groups on the aromatic backbone of the ligand facilitate the initial electron transfer, promoting the reaction, while electron-withdrawing groups can inhibit it. rsc.org
The following table summarizes the electrochemical data for a series of tin(II) complexes with different phenylene-1,2-diamido ligands, illustrating the influence of the ligand substituents on the redox potential.
| Compound | Ligand Substituent (R) | E1/2 (V vs. Fc/Fc+) | Reactivity with MesN3 |
| Cl1 | Cl | +0.13 | No Reaction |
| H1 | H | -0.16 | Reaction |
| Me1 | Me | -0.25 | Reaction |
| OMe1 | OMe | -0.45 | Reaction |
| naph1 | Naphthyl | +0.02 | No Reaction |
| Data sourced from Dalton Transactions. rsc.org |
The data clearly indicates that ligands with more electron-donating substituents (e.g., OMe, Me) have lower oxidation potentials, making the ligand-to-azide electron transfer more favorable and enabling the reaction to proceed.
Inferred Reactivity of N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
While specific studies on the ligand-enabled reactivity of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) are not extensively documented in the reviewed literature, its structural features allow for informed inferences. The 2,3-diamidobutane ligand, similar to the o-phenylenediamido ligands, possesses nitrogen atoms with lone pairs that can participate in redox chemistry.
It is hypothesized that the electron-donating nature of the t-butyl groups on the nitrogen atoms would increase the electron density on the ligand framework, potentially lowering its oxidation potential and making it a suitable candidate for ligand-enabled redox chemistry. Further experimental investigation, including cyclic voltammetry and reactivity studies with substrates like organic azides or quinones, would be necessary to fully elucidate the extent of ligand-enabled reactivity for N,N'-Di-t-butyl-2,3-diamidobutanetin(II).
Materials Science Applications of N,n Di T Butyl 2,3 Diamidobutanetin Ii As a Precursor
Chemical Vapor Deposition (CVD) Precursor for Tin-Containing Thin Films
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) serves as a versatile precursor in CVD processes for creating thin films composed of tin compounds. CVD involves the introduction of a precursor vapor into a reaction chamber where it decomposes on a heated substrate, resulting in the formation of a solid thin film. The choice of precursor is critical as its chemical and physical properties dictate the deposition conditions and the quality of the resulting film. The controlled decomposition of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) makes it an effective option for depositing large-area films with good stoichiometric control. manchester.ac.uk
This precursor has been successfully utilized for the chemical vapor deposition of tin oxide (SnOₓ) films. Tin oxides, such as tin(IV) oxide (SnO₂) and tin(II) oxide (SnO), are materials with a wide range of applications in electronics and optoelectronics due to their transparency and conductivity. The use of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) in a CVD process allows for the formation of these oxide films, often in conjunction with an oxygen source gas. The deposition parameters, such as substrate temperature and precursor flow rate, can be adjusted to target the desired oxide phase and film characteristics.
The application of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) extends to the deposition of tin sulfide (B99878) (SnS) and other tin chalcogenide thin films through CVD. SnS is a promising material for applications in photovoltaics and thermoelectrics. In a pulsed-chemical vapor deposition process, N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been used to grow SnS layers, with subsequent annealing to improve the film's morphology and crystalline quality. youtube.com The precursor contains the tin atom, while a separate sulfur source, such as hydrogen sulfide (H₂S), is typically introduced into the CVD reactor to provide the chalcogen element for the film growth. The ability to form various tin chalcogenides makes this precursor valuable for research into new semiconductor materials. manchester.ac.ukrsc.org
Atomic Layer Deposition (ALD) Applications
Atomic Layer Deposition (ALD) is a thin film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been identified as a viable precursor for the ALD of tin-containing materials. strem.comstrem.com Its applications in this area are particularly noted for the production of thin films for electronics, such as those used in LED manufacturing. americanelements.com
The effectiveness of ALD relies on sequential, self-limiting surface reactions. researchgate.net In a typical ALD process using N,N'-Di-t-butyl-2,3-diamidobutanetin(II) for tin oxide deposition, the precursor is introduced into the reactor in the first step. It reacts with the active sites on the substrate surface until all available sites are occupied, at which point the reaction stops. This is the first self-limiting half-reaction. Any excess precursor and byproducts are then purged from the chamber.
In the second step, a co-reactant, such as water (H₂O) or ozone (O₃), is pulsed into the reactor. This co-reactant reacts with the layer of precursor molecules on the surface, forming the desired tin oxide and regenerating the active surface sites for the next cycle. This second reaction is also self-limiting. The entire process is repeated in a cyclic manner to build the film layer by layer. The bulky nature of the t-butyl ligands in the N,N'-Di-t-butyl-2,3-diamidobutanetin(II) precursor can sterically hinder more than a monolayer from adsorbing, which aids the self-limiting nature of the process.
The properties of the films grown by ALD can be precisely controlled by adjusting the deposition parameters. When using N,N'-Di-t-butyl-2,3-diamidobutanetin(II), key parameters include the deposition temperature and the choice of co-reactant. Research has shown that ALD of SnO₂ using this precursor with H₂O or O₃ as the oxygen source can achieve growth rates of 0.8–1.2 Å per cycle within a temperature window of 150–250°C.
The deposition temperature significantly influences the film's crystallinity. At lower temperatures, amorphous films are often formed, while higher temperatures can promote the growth of crystalline structures. The morphology and surface roughness of the films are also dependent on the ALD process conditions. The ability to deposit smooth, uniform, and conformal films is a key advantage of using ALD with this precursor, which is critical for fabricating high-performance electronic devices.
Interactive Table: ALD Process Parameters for SnO₂
| Parameter | Value | Reference |
| Precursor | N,N'-Di-t-butyl-2,3-diamidobutanetin(II) | |
| Co-reactants | H₂O / O₃ | |
| Deposition Temperature | 150–250 °C | |
| Growth per Cycle | 0.8–1.2 Å |
Nanomaterial Synthesis from Single-Source Precursors
The use of single-source precursors—molecules that contain all the necessary elements for the final material—is an advantageous route for the synthesis of nanomaterials, as it can offer better stoichiometric control. rsc.orgresearchgate.net The thermal decomposition of such precursors is a common method to produce nanoparticles. researchgate.net While N,N'-Di-t-butyl-2,3-diamidobutanetin(II) contains tin, the synthesis of tin chalcogenide nanoparticles would typically require a separate chalcogen source. However, the development of single-source precursors containing both tin and a chalcogen element within the same molecule is an active area of research for the facile synthesis of tin chalcogenide nanoparticles. manchester.ac.ukrsc.org Although extensive research on the use of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) specifically as a single-source precursor for nanomaterial synthesis is not widely documented in publicly available literature, the principles of precursor chemistry suggest its potential as a component in more complex single-source systems.
Synthesis of Tin Oxide and Tin Sulfide Nanoparticles
N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been effectively utilized as a precursor for creating high-quality thin films of tin-containing nanomaterials. The synthesis of these materials often involves vapor deposition techniques where the precursor is volatilized and then decomposed on a substrate surface.
Tin Sulfide (SnS) Nanoparticles: Research has demonstrated the use of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) in pulsed-chemical vapor deposition (p-CVD) to grow tin sulfide (SnS) thin films. mdpi.com In this process, the precursor is pulsed into a reaction chamber along with a sulfur source, leading to the formation of SnS layers on a substrate. This method has been shown to produce phase-pure films of orthorhombic SnS, a crystal structure desirable for photovoltaic applications. mdpi.com The controlled nature of p-CVD, facilitated by the precursor's properties, allows for the deposition of high-quality SnS layers, which is crucial for device performance. mdpi.com
Tin Oxide (SnO₂) Nanoparticles: While specific studies detailing the synthesis of tin oxide from N,N'-Di-t-butyl-2,3-diamidobutanetin(II) are not prevalent in the provided search results, the general methodology for producing tin oxide nanoparticles from organotin precursors is well-established. Typically, this involves the thermolysis (thermal decomposition) of the precursor in the presence of a controlled amount of an oxygen source, such as water or an oxygen-containing gas. nih.govresearchgate.net The thermal oxidation of a tin-containing nanocomposite can yield well-crystallized nanoparticles of SnO₂ often without significant changes in size or coalescence. nih.gov This suggests that N,N'-Di-t-butyl-2,3-diamidobutanetin(II) could similarly be used to synthesize SnO₂ nanoparticles by reacting it with an appropriate oxygen source under controlled temperature conditions.
Control over Size, Shape, and Composition of Nanostructures
The physical and chemical properties of nanomaterials are intrinsically linked to their size, shape, and composition. researchgate.net The use of single-source precursors like N,N'-Di-t-butyl-2,3-diamidobutanetin(II) in controlled synthesis methods provides a robust platform for tuning these characteristics. The final morphology of the nanostructures can be manipulated by carefully adjusting several key reaction parameters.
The primary factors influencing the resulting nanostructures include:
Temperature: The deposition and substrate temperature affects the precursor decomposition rate and the surface mobility of atoms, influencing crystal growth and final morphology.
Precursor Concentration and Flow Rate: The concentration of the precursor in the vapor phase can determine the growth rate and density of the nanoparticles. nih.govresearchgate.net
Reaction Time: The duration of the deposition process directly impacts the thickness of the films and the size of the nanostructures. nih.gov
Surfactants and Stabilizers: In solution-based synthesis, the addition of surfactants or stabilizing agents can control particle growth, prevent aggregation, and direct the formation of specific shapes. mdpi.commdpi.com
By systematically varying these parameters, it is possible to control the dimensions and morphology of the resulting tin sulfide or tin oxide nanostructures, ranging from nanoparticles to thin films. mdpi.comfrontiersin.org
Table 1: Parameters for Controlling Nanostructure Characteristics
| Parameter | Effect on Nanostructure | Controlling Mechanism |
|---|---|---|
| Temperature | Influences crystallinity, size, and phase | Affects reaction kinetics and precursor decomposition rate. nih.gov |
| Precursor Concentration | Affects nanoparticle size and distribution | Higher concentration can lead to larger particles or higher density films. nih.gov |
| Reaction Time | Controls film thickness and particle size | Longer deposition times generally result in larger structures. nih.gov |
| Solvent/Surfactant (in wet methods) | Controls shape (e.g., rods, spheres) and prevents aggregation | Surface-active molecules direct crystal growth in a controlled manner. mdpi.commdpi.com |
Integration of Tin-Containing Materials in Advanced Devices (e.g., solar cells, sensors)
Materials derived from N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and similar precursors have significant potential for integration into advanced electronic and optoelectronic devices.
Solar Cells: Tin sulfide (SnS) is a promising material for photovoltaics due to its optimal bandgap for absorbing sunlight. Thin films of SnS, grown using N,N'-Di-t-butyl-2,3-diamidobutanetin(II) as a precursor, have been incorporated into solar cell devices. mdpi.com Reports indicate that improving the morphology of these SnS layers through annealing can lead to solar cells with power conversion efficiencies of up to 2.9%. mdpi.com Furthermore, tin-based materials, often mixed with lead, are critical components in the development of highly efficient and more stable perovskite solar cells. researchgate.netnju.edu.cnnih.gov
Sensors: Tin oxide (SnO₂) is widely used in gas sensing applications due to its high sensitivity to various gases. Nanoparticles of SnO₂ exhibit a remarkable response to reducing gases such as carbon monoxide (CO). nih.govresearchgate.net The high surface-area-to-volume ratio of these nanoparticles allows for significant interaction with gas molecules, leading to measurable changes in electrical conductivity. nih.gov This property makes them ideal for fabricating sensitive and selective gas sensors.
Table 2: Applications of Tin-Containing Materials in Advanced Devices
| Device | Material | Precursor Example/Type | Key Performance Metric |
|---|---|---|---|
| Solar Cell | Tin Sulfide (SnS) | N²,N³-di-tert-butyl-butane-2,3-diamido-tin(II) | Power conversion efficiency of up to 2.9% reported. mdpi.com |
| Dye-Sensitized Solar Cell | Tin Dioxide (SnO₂) Photoanode | Tin chloride II dihydrate | Power conversion efficiency of 1.77% achieved. scielo.br |
| Perovskite Solar Cell | Mixed Lead-Tin Halide Perovskite | Various Pb and Sn sources | Certified efficiencies over 24% in tandem cells. researchgate.net |
| Gas Sensor | Tin Oxide (SnO₂) Nanoparticles | [{Sn(NMe₂)₂}₂] | High sensitivity to reducing gases like carbon monoxide. nih.govresearchgate.net |
Ligand Design for Volatility and Thermal Stability of Precursors
The suitability of a compound as a precursor for CVD or ALD is heavily dependent on its physical properties, namely its volatility and thermal stability. The design of the ligand attached to the metal center is paramount in controlling these characteristics.
In N,N'-Di-t-butyl-2,3-diamidobutanetin(II), the N,N'-Di-t-butyl-2,3-diamidobutane ligand plays a crucial role.
Volatility: The presence of bulky tert-butyl groups on the nitrogen atoms enhances the volatility of the molecule. harvard.edu This steric bulk helps to prevent oligomerization (the linking of multiple precursor molecules), which tends to decrease volatility. avssymposium.org Monomeric complexes are generally more volatile than their dimeric or polymeric counterparts. The analogous lead compound, lead(II) rac-N,N'-di-tert-butyl-2,3-diamidobutane, is reported to have good volatility, subliming at 94 °C at 1 Torr, which suggests the tin version possesses similar favorable properties. avssymposium.org
Thermal Stability: The chelating nature of the bidentate diamido ligand, where two nitrogen atoms bind to the single tin center, forms a stable five-membered ring. This structure enhances the thermal stability of the complex. chemrxiv.orgnih.gov A good precursor must be stable enough to be vaporized without decomposing, but reactive enough to decompose cleanly on the substrate surface. Tetracoordinated Sn(II) amidinates and related diamides are known to provide this balance, affording high-quality films with low impurity levels. chemrxiv.orgnih.gov
These designed features—steric bulk and a chelating structure—make N,N'-Di-t-butyl-2,3-diamidobutanetin(II) a highly effective precursor for the controlled deposition of tin-based materials. chemrxiv.orgharvard.edu
Computational and Theoretical Studies on N,n Di T Butyl 2,3 Diamidobutanetin Ii
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org This method is predicated on the principle that the energy of a molecule can be determined from its electron density. For a molecule like N,N'-Di-t-butyl-2,3-diamidobutanetin(II), DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics.
A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. google.comaps.org This involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), this analysis would reveal key structural parameters such as Sn-N and Sn-C bond lengths, bond angles, and the dihedral angles that define the conformation of the chelate ring and the orientation of the bulky tert-butyl groups. Conformational analysis would further explore other stable or metastable structures, providing a landscape of the molecule's flexibility.
Table 1: Hypothetical Optimized Geometric Parameters for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) This table is illustrative and not based on published data.
| Parameter | Predicted Value |
|---|---|
| Sn-N Bond Length (Å) | Data not available |
| N-Sn-N Bond Angle (°) | Data not available |
| Dihedral Angle (C-N-N-C) (°) | Data not available |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. uni-muenchen.delupinepublishers.com For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical FMO Properties for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) This table is illustrative and not based on published data.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wave function into localized bonds, lone pairs, and atomic charges. uni-muenchen.de This method would elucidate the charge distribution within N,N'-Di-t-butyl-2,3-diamidobutanetin(II), quantifying the partial charges on the tin atom, the nitrogen atoms, and other parts of the ligand framework. NBO analysis also describes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can reveal hyperconjugative effects that contribute to molecular stability.
Table 3: Hypothetical NBO Charges for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) This table is illustrative and not based on published data.
| Atom | Natural Charge (e) |
|---|---|
| Sn | Data not available |
| N | Data not available |
| C (tert-butyl) | Data not available |
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio (from first principles) methods are a class of computational techniques that solve the electronic Schrödinger equation without empirical parameters. mdpi.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory offer higher accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. For a tin(II) compound, these high-level calculations could be used to obtain a more accurate description of electron correlation effects, which are important for determining precise bond energies and characterizing the electronic ground state, particularly the nature of the lone pair on the tin atom.
Molecular Dynamics Simulations for Solution Phase Behavior and Dynamics
While DFT and ab initio calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent. acs.org MD simulations would model the interactions of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) with solvent molecules, providing insights into its solvation structure, conformational dynamics, and transport properties in solution. This would be particularly relevant for understanding its reactivity and stability under realistic experimental conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic properties. NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. nih.govnih.gov These predictions are valuable for assigning experimental spectra and confirming molecular structures. Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in an infrared (IR) spectrum, which correspond to the molecule's vibrational modes. For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), these theoretical spectra would serve as a powerful tool for its structural characterization.
Table 4: Hypothetical Predicted Spectroscopic Data for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) This table is illustrative and not based on published data.
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (t-butyl) (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| ¹¹⁹Sn NMR Chemical Shift (ppm) | Data not available |
| IR Frequency (Sn-N stretch) (cm⁻¹) | Data not available |
Computational Elucidation of Reaction Mechanisms and Transition States
A comprehensive search of academic and research databases reveals a lack of specific computational studies detailing the reaction mechanisms and transition states involving N,N'-Di-t-butyl-2,3-diamidobutanetin(II). While computational chemistry is a powerful tool for understanding the reactivity of organometallic compounds, it appears that this particular tin(II) diamide (B1670390) complex has not been a significant focus of such investigations. Therefore, detailed information on the calculated energy profiles, the geometries of transition states for reactions it may undergo (such as insertion, oxidation, or ligand exchange), and the computational elucidation of its reaction pathways is not available at this time.
Comparison of Theoretical Predictions with Experimental Data
Consistent with the absence of dedicated computational studies, there is no available data presenting a direct comparison between theoretically predicted properties of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) and its experimentally determined characteristics. Such comparisons are crucial for validating theoretical models and gaining deeper insights into the electronic structure and behavior of molecules. Typically, this would involve correlating calculated parameters such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts with data obtained from techniques like X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The absence of such comparative data in the public domain prevents a thorough assessment of how well theoretical models describe this specific tin(II) compound.
Due to the lack of available research data, no data tables can be generated for either of the outlined sections.
Advanced Investigations and Emerging Research Areas
Electrochemistry and Redox Behavior of Diamidobutanetin(II) Complexes
The electrochemical characteristics of tin(II) complexes, particularly those with amido-type ligands, are of significant interest due to the accessibility of the Sn(II)/Sn(IV) redox couple and the potential for the ligand framework itself to be "redox non-innocent." Research into analogous tin(II) diamido complexes reveals that both the metal center and the ligand can participate in electron transfer processes.
Cyclic voltammetry (CV) is a principal technique used to probe the electrochemical behavior of these complexes. Studies on tin(II) complexes supported by sterically demanding phenylene-1,2-diamido ligands, which are structurally related to the diamidobutane ligand system, demonstrate quasi-reversible, one-electron, ligand-based redox oxidations. rsc.orgrsc.org The oxidation potential of these complexes is highly dependent on the electronic nature of the substituents on the ligand backbone.
For instance, as the electron-donating character of the substituent on the phenylene ring increases (from Cl to OMe), the oxidation potential shifts to more negative values. rsc.org This indicates that the oxidation becomes easier, a finding consistent with the removal of an electron from a more electron-rich ligand framework. rsc.org While specific CV data for N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is not detailed in the reviewed literature, the behavior of analogous systems provides a strong predictive framework.
Table 1: Oxidation Potentials of Related Tin(II) Diamido Complexes This interactive table summarizes the oxidation potentials for a series of tin(II) complexes with substituted phenylene-1,2-diamido ligands, as determined by cyclic voltammetry.
| Substituent (R) on Ligand | Oxidation Potential (V vs. Fc/Fc+) | Reference |
| Naphthyl | +0.13 | rsc.org |
| Chloro (Cl) | +0.05 | rsc.org |
| Hydrogen (H) | -0.10 | rsc.org |
| Methyl (Me) | -0.24 | rsc.org |
| Methoxy (OMe) | -0.45 | rsc.org |
This data pertains to tin(II) complexes with phenylene-1,2-diamido ligands, not N,N'-Di-t-butyl-2,3-diamidobutanetin(II) itself, but illustrates the principles of substituent effects on redox potential.
Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the in-situ characterization of species generated at electrodes. This is particularly valuable for studying the transient or stable products of redox reactions in tin(II) amido complexes. For example, in related systems, the reaction of a tin(II) complex with an organic azide (B81097) leads to the formation of a nitrene-radical bound tin(II) complex. rsc.orgresearchgate.net This transformation, induced by electron transfer from the redox-active ligand, can be monitored by observing spectral changes in UV-Vis or EPR spectroscopy as the potential is swept or held at a specific value. researchgate.net Such analyses provide direct evidence of the electronic structure of the oxidized species and help to confirm whether the redox process is ligand-based or metal-based.
Surface Chemistry and Interfacial Interactions
The most prominent emerging application of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is as a precursor for the deposition of thin films, a role that is fundamentally governed by its surface and interfacial chemistry. americanelements.comstrem.com It is utilized in both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to produce films of tin(II) sulfide (B99878) (SnS) and tin(IV) oxide (SnO₂).
In ALD, the process relies on sequential, self-limiting surface reactions. The N,N'-Di-t-butyl-2,3-diamidobutanetin(II) molecule is pulsed into a reaction chamber where it chemisorbs onto a substrate. A subsequent pulse of a co-reactant, such as water or ozone, reacts with the adsorbed tin precursor to form a layer of the desired material (e.g., SnO₂), releasing the ligand as a volatile byproduct. This cycle is repeated to build a film with atomic-level precision. The compound's volatility and controlled decomposition kinetics are crucial for its effectiveness as an ALD precursor.
In the solid state, related tin(II) diamido complexes can exhibit weak intermolecular interactions, such as 5p–π interactions between a tin center and the aromatic ligand of a neighboring molecule, which is another manifestation of interfacial phenomena. rsc.org
Table 2: Representative ALD Process Parameters for SnO₂ Deposition This interactive table shows typical conditions for depositing tin oxide thin films using N,N'-Di-t-butyl-2,3-diamidobutanetin(II) as the precursor.
| Parameter | Value | Reference |
| Precursor | N,N'-Di-t-butyl-2,3-diamidobutanetin(II) | |
| Co-reactant | H₂O / O₃ | |
| Deposition Temperature | 150–250°C | |
| Growth Rate per Cycle | 0.8–1.2 Å |
Single-Molecule Studies and Nanoscale Assembly
While single-molecule imaging studies such as scanning tunneling microscopy (STM) of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) have not been reported, insights into its potential for nanoscale assembly can be drawn from the structural chemistry of related tin(II) complexes. The nature of the ligand plays a critical role in determining whether these molecules exist as discrete monomers or assemble into larger supramolecular structures.
For example, the use of very bulky N-substituents on diamido ligands can effectively shield the tin(II) center, stabilizing mononuclear structures in the solid state. rsc.org Conversely, complexes with less steric hindrance or with bridging functionalities, such as certain heteroleptic tin(II) alkoxides, are known to self-assemble into well-defined dimers. nih.gov These dimers often feature a central, four-membered Sn₂O₂ core ring, representing a simple and robust form of nanoscale assembly. nih.gov The ability to control aggregation through ligand design is a key concept in the bottom-up fabrication of new materials with tailored properties.
Green Chemistry Aspects in Synthesis and Application
The principles of green chemistry—which encourage the use of safer solvents, reduced energy consumption, and the design of environmentally benign products—are increasingly relevant to the synthesis and application of organometallic compounds.
Synthesis: The synthesis of the diamidobutane ligand or related N-tert-butyl amides offers opportunities for greener methodologies. Research has demonstrated that N-tert-butyl amides can be synthesized efficiently under solvent-free conditions at room temperature, which significantly reduces waste and energy usage compared to traditional methods. researchgate.netresearchgate.net Applying such principles to the industrial-scale production of the N,N'-Di-t-butyl-2,3-diamidobutanetin(II) precursor could enhance its sustainability profile.
Application: The applications of the materials derived from N,N'-Di-t-butyl-2,3-diamidobutanetin(II) align well with green chemistry goals. Tin oxide (SnO₂), which can be deposited using this precursor, is a key material in several sustainable technologies. mdpi.com
Photocatalysis: SnO₂ nanostructures are investigated for the photocatalytic degradation of organic pollutants in water. mdpi.com
Energy Storage: Tin and tin oxide materials are used in electrodes for lithium-ion batteries. mdpi.com
Green Catalysis: Antimony-doped tin oxide (ATO) has been shown to be an effective catalyst for green chemical transformations, such as the electrochemical synthesis of hydrogen peroxide (H₂O₂), an environmentally friendly oxidant. researchgate.net
The use of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) as a precursor enables the creation of functional materials that contribute to more sustainable chemical processes and environmental remediation technologies. mdpi.comresearchgate.net
Conclusion and Future Outlook for N,n Di T Butyl 2,3 Diamidobutanetin Ii Research
Synthesis of Key Research Contributions and Advancements
Research into N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been notably centered on its role as a precursor in thin film deposition techniques. The bulky tert-butyl groups on the diamidobutanetin ligand play a crucial role in the compound's properties, enhancing its volatility and thermal stability. These characteristics are paramount for its successful application in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
A significant advancement in the application of this compound is its use as a precursor for depositing tin oxide (SnO₂) and tin sulfide (B99878) (SnS) thin films. Current time information in Washington, DC, US. These materials are of great interest for applications in electronics and optoelectronics. For instance, in the manufacturing of Light Emitting Diodes (LEDs), N,N'-Di-t-butyl-2,3-diamidobutanetin(II) has been employed to create high-quality tin oxide films. Current time information in Washington, DC, US. The use of this precursor in ALD processes allows for precise control over film thickness at the atomic level, a critical factor in the fabrication of modern electronic devices.
The novelty and utility of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) in this field are underscored by its inclusion in patent applications, such as US Patent Application 61/320,069, which highlights its role in tin-based precursor chemistry. strem.comstartbioscience.com.brstartbioscience.com.br Its commercial availability in specialized Swagelok cylinders designed for ALD systems further attests to its industrial relevance.
While the primary focus of research has been on materials science, the compound's potential as a catalyst in organic synthesis has also been recognized. Organotin compounds, in general, are known to catalyze a variety of reactions, including esterification and the formation of polyurethanes. gelest.com However, specific catalytic applications of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) remain a less explored area of research.
Identification of Unresolved Questions and Future Research Directions
Despite the progress made, several questions regarding N,N'-Di-t-butyl-2,3-diamidobutanetin(II) remain unanswered, paving the way for future research endeavors.
Detailed Reaction Mechanisms: A primary area for future investigation is the detailed elucidation of the reaction mechanisms involved in both the ALD/CVD processes and its potential catalytic applications. While the compound is known to decompose to form tin-containing films, the specific surface chemistry and the nature of the reaction byproducts are not fully understood. A deeper understanding of these mechanisms could lead to improved deposition processes with higher efficiency and film purity.
Catalytic Potential: The catalytic activity of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is an area ripe for exploration. Research is needed to identify the specific types of organic reactions it can catalyze, its efficiency, selectivity, and the underlying catalytic cycle. Comparative studies with other tin-based catalysts could reveal unique advantages of its diamidobutanetin ligand framework.
Synthesis and Characterization: While the compound is commercially available, detailed academic studies on its synthesis and comprehensive characterization are not widely published. Future research could focus on optimizing synthetic routes to improve yield and purity, as well as in-depth spectroscopic and crystallographic studies to provide a more complete picture of its molecular structure and bonding.
Table 1: Key Properties of N,N'-Di-t-butyl-2,3-diamidobutanetin(II)
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆N₂Sn | |
| CAS Number | 1268357-44-3 | strem.com |
| Appearance | Orange to white/off-white powder | strem.comstrem.com |
| Key Application | ALD/CVD Precursor | |
| Moisture Sensitivity | Yes | strem.com |
Prospects for Novel Applications in Catalysis and Materials Science
The unique structural features of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) suggest significant potential for novel applications in both catalysis and materials science.
In catalysis , its Lewis acidic tin(II) center, coordinated by a sterically demanding diamido ligand, could offer unique reactivity and selectivity in a range of organic transformations. Tin catalysts are known to be effective in Baeyer-Villiger oxidations, Mannich reactions, and esterifications. alfachemic.com Future research could explore the utility of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) in these and other catalytic processes, potentially leading to the development of more efficient and selective synthetic methodologies.
In materials science , beyond its current use for SnO₂ and SnS films, there is potential to explore the deposition of other tin-containing materials. This could include ternary or quaternary compounds with tailored electronic and optical properties for next-generation electronic devices. The development of low-temperature ALD processes using this precursor is particularly attractive for applications involving temperature-sensitive substrates. The synthesis of nanostructured tin-based materials, such as those for supercapacitors and thermoelectrics, represents another promising avenue. rsc.orgscispace.com
Table 2: Potential Research Areas and Applications
| Research Area | Potential Application |
| Catalysis | Homogeneous catalysis for fine chemical synthesis |
| Polymerization catalysis | |
| Materials Science | Precursor for novel ternary/quaternary tin-based thin films |
| Low-temperature ALD for flexible electronics | |
| Synthesis of tin-based nanomaterials for energy storage/conversion |
Interdisciplinary Research Opportunities and Challenges
The study of N,N'-Di-t-butyl-2,3-diamidobutanetin(II) presents several opportunities for interdisciplinary collaboration, alongside notable challenges.
Opportunities:
Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists are crucial for designing and synthesizing novel precursors with optimized properties for specific ALD/CVD applications. This includes tuning the ligand environment to control volatility, reactivity, and decomposition pathways.
Computational and Experimental Chemistry: Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of N,N'-Di-t-butyl-2,3-diamidobutanetin(II). researchgate.net These theoretical predictions can guide experimental work and accelerate the discovery of new applications.
Chemistry and Engineering: The transition from laboratory-scale synthesis and deposition to industrial-scale manufacturing requires close collaboration between chemists and chemical engineers to address challenges related to precursor handling, delivery, and reactor design.
Challenges:
Precursor Stability and Handling: Like many organometallic compounds, N,N'-Di-t-butyl-2,3-diamidobutanetin(II) is moisture-sensitive, which necessitates careful handling under inert atmospheres. strem.com Its thermal stability, while enhanced by the bulky ligands, still presents a window of operation that must be carefully controlled to avoid unwanted decomposition.
Impurity Incorporation: A common challenge in ALD and CVD is the incorporation of impurities from the precursor ligands into the deposited film. For N,N'-Di-t-butyl-2,3-diamidobutanetin(II), the potential for carbon and nitrogen contamination needs to be carefully assessed and mitigated to ensure the desired material properties.
Cost-Effectiveness: For widespread industrial adoption, the synthesis of the precursor must be cost-effective and scalable. Developing efficient synthetic routes from readily available starting materials is a key challenge.
Q & A
Q. How does N,N'-Di-t-butyl-2,3-diamidobutanetin(II) compare to other tin precursors (e.g., SnCl₄ or Sn(acac)₂) in ALD?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
